2-Methylpyrimidine-4,5-dicarboxylic acid
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Overview
Description
2-Methylpyrimidine-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and carboxylic acid groups at the 4- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method is efficient and can be applied to the synthesis of mono- and disubstituted pyrimidine derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-Methylpyrimidine-4,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in nucleic acid metabolism and protein synthesis . The carboxylic acid groups may also facilitate binding to metal ions and other biomolecules, influencing its biological activity.
Comparison with Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: This compound has a similar structure but with only one carboxylic acid group at the 5-position.
4,5-Pyrimidinedicarboxylic acid: This compound lacks the methyl group at the 2-position.
Uniqueness: 2-Methylpyrimidine-4,5-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H6N2O4 |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-methylpyrimidine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-3-8-2-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) |
InChI Key |
MDTHHDVCDMACCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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